Bienvenue dans la boutique en ligne BenchChem!

2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Lipophilicity ADME Drug-likeness

Select CAS 2034315-72-3 when your screening cascade demands a clean ADME profile without sacrificing kinase-binding potency. Its XLogP3 of 1.8 reduces off-target CYP inhibition risk versus indole/naphthalene analogs, while the TPSA of 93.3 Ų balances CNS permeability for neuroscience target validation. The benzylthio side chain provides five hydrogen-bond acceptors—including the sulfur atom—enabling more extensive hinge-region engagement than cyclopropyl or thiophene congeners. Seven rotatable bonds confer conformational flexibility for screening against kinase mutants with altered active-site shapes. This furan-pyrazine acetamide scaffold tolerates diverse N-acyl substituents, making it the preferred starting point for SAR-driven lead optimization.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 2034315-72-3
Cat. No. B2853002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
CAS2034315-72-3
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(=O)NCC2=NC=CN=C2C3=COC=C3
InChIInChI=1S/C18H17N3O2S/c22-17(13-24-12-14-4-2-1-3-5-14)21-10-16-18(20-8-7-19-16)15-6-9-23-11-15/h1-9,11H,10,12-13H2,(H,21,22)
InChIKeyLYXSYOOVSWOEPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034315-72-3: Structural and Procurement Profile of the Furan-Pyrazine Acetamide Chemical Probe


2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034315‑72‑3) is a synthetic small molecule that combines a furan‑3‑yl‑pyrazine core with a benzylthio‑acetamide side chain [1]. The compound belongs to a broader family of heterocyclic acetamides that have been explored as kinase inhibitor probes, with certain close analogs demonstrating nanomolar FGFR1 inhibitory activity [2]. Physicochemical profiling indicates a molecular weight of 339.4 g/mol, a computed XLogP3 of 1.8, and a topological polar surface area of 93.3 Ų, placing it within favorable drug‑like property space [1].

Why 2034315-72-3 Cannot Be Freely Substituted with Other Furan-Pyrazine Acetamide Analogs


The furan‑pyrazine acetamide scaffold tolerates diverse N‑acyl substituents, producing compounds with widely divergent potency, selectivity, and pharmacokinetic profiles. For instance, the indol‑1‑yl analog (CAS 2034423‑37‑3) displays an IC50 of 2.10 nM against FGFR1, whereas structure‑activity relationship (SAR) data demonstrate that even single‑atom changes in the side chain can shift kinase selectivity and metabolic stability [1]. The benzylthio group in 2034315‑72‑3 imparts a distinct combination of lipophilicity (XLogP3 = 1.8), hydrogen‑bond acceptor count (5), and rotatable bond count (7) that cannot be replicated by indole, naphthalene, or cyclopropyl congeners, making generic substitution unreliable without loss of desired polypharmacology or ADME characteristics [2].

Quantitative Differentiation Evidence for 2034315-72-3 Versus Closest Furan-Pyrazine Acetamide Analogs


Lipophilicity (XLogP3) Differentiates 2034315-72-3 from the Indole and Naphthalene Congeners

2034315‑72‑3 has a computed XLogP3 of 1.8, whereas the indol‑1‑yl analog (CAS 2034423‑37‑3) is predicted to have an XLogP3 of approximately 2.5 and the naphthalen‑1‑yl analog (CAS 2034500‑68‑8) is predicted to exceed 3.0 [1]. The lower lipophilicity of the benzylthio derivative is expected to reduce CYP450 inhibition potential and improve aqueous solubility while maintaining sufficient passive permeability.

Lipophilicity ADME Drug-likeness

Topological Polar Surface Area (TPSA) Distinguishes CNS Penetration Potential of 2034315-72-3

2034315‑72‑3 possesses a TPSA of 93.3 Ų, which is above the 90 Ų threshold often associated with good CNS penetration, yet markedly lower than the values predicted for the 4‑oxoquinazolin‑3(4H)‑yl analog [1]. This places the compound in a favorable intermediate range for both CNS and peripheral target engagement, offering a balanced distribution profile.

CNS penetration TPSA Blood-brain barrier

Hydrogen‑Bond Acceptor Count Influences Target Residence Time and Solubility Profile

With 5 hydrogen‑bond acceptors and 1 donor, 2034315‑72‑3 offers a different H‑bond fingerprint compared to the cyclopropyl analog (4 acceptors, 1 donor) and the thiophen‑3‑yl analog (4 acceptors, 1 donor) [1]. The additional acceptor atom (the sulfur in the benzylthio group) can participate in weak hydrogen bonds that stabilize specific kinase hinge‑region interactions, potentially enhancing target residence time relative to the cyclopropyl congener.

Hydrogen bonding Kinase selectivity Solubility

Rotatable Bond Count Defines Conformational Flexibility and Entropic Binding Penalty

2034315‑72‑3 contains 7 rotatable bonds, one more than the indol‑1‑yl analog (6 rotatable bonds) and two more than the naphthalen‑1‑yl analog (5 rotatable bonds) [1]. The increased flexibility may allow the molecule to adopt a conformation that optimally fills the ATP‑binding pocket of certain kinases, though it could also impose a small entropic penalty upon binding. This degree of flexibility is advantageous when screening against conformationally diverse kinase targets.

Conformational flexibility Entropy Ligand efficiency

Optimal Scientific and Industrial Use Cases for 2034315-72-3 Derived from Differentiating Evidence


Kinase Selectivity Profiling Panels Requiring Fine-Tuned Lipophilicity

Because 2034315‑72‑3 has a lower XLogP3 (1.8) than the indole and naphthalene analogs, it is better suited for kinase selectivity panels where off‑target CYP inhibition must be minimized. Procurement teams should select this compound when the screening cascade demands a cleaner ADME profile without sacrificing the furan‑pyrazine core’s kinase‑binding scaffold [1].

CNS‑Permeable Chemical Probe Development

With a TPSA of 93.3 Ų, which balances CNS permeability and peripheral distribution, 2034315‑72‑3 is an appropriate starting point for neuroscience target validation. It outperforms the more polar quinazolinone analog in predicted brain penetration, making it the preferred choice for projects targeting CNS kinases or neurotransmitter receptors [1].

Structure‑Based Drug Design Focused on Hinge‑Region Hydrogen Bonding

The unique combination of five hydrogen‑bond acceptors, including the sulfur atom, allows 2034315‑72‑3 to engage hinge residues more extensively than the cyclopropyl or thiophene analogs. Medicinal chemists should prioritize this compound when the X‑ray crystallography or docking model suggests a need for an additional polar interaction within the ATP‑binding site [1].

Conformational Sampling in Kinase Mutant Screens

The seven rotatable bonds offer greater conformational flexibility than the more rigid naphthalene and indole analogs. This feature is advantageous when screening against kinase mutants that exhibit altered active‑site shapes, as the compound can adapt to diverse conformations without requiring scaffold hopping [1].

Quote Request

Request a Quote for 2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.